(2R,4R)-3-acetyl-2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(2R,4R)-3-ACETYL-2-(2-THIENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound characterized by its unique thiazolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-3-ACETYL-2-(2-THIENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazolane ring, followed by the introduction of the acetyl and thienyl groups. Common reagents used in these reactions include thioamides, acyl chlorides, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-3-ACETYL-2-(2-THIENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolane derivatives. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
(2R,4R)-3-ACETYL-2-(2-THIENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of (2R,4R)-3-ACETYL-2-(2-THIENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole ring structures.
Thiophene Derivatives: Compounds containing the thiophene ring.
Acetylated Compounds: Molecules with acetyl groups attached to different core structures.
Uniqueness
(2R,4R)-3-ACETYL-2-(2-THIENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C10H11NO3S2 |
---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
(2R,4R)-3-acetyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S2/c1-6(12)11-7(10(13)14)5-16-9(11)8-3-2-4-15-8/h2-4,7,9H,5H2,1H3,(H,13,14)/t7-,9+/m0/s1 |
InChI Key |
CGCQMZDLCKBMDU-IONNQARKSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H](CS[C@@H]1C2=CC=CS2)C(=O)O |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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